molecular formula C11H20O3 B14003346 Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate CAS No. 5445-36-3

Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate

Cat. No.: B14003346
CAS No.: 5445-36-3
M. Wt: 200.27 g/mol
InChI Key: BYLZPWKPUCFCIZ-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate (CAS 5445-36-3) is a high-purity chemical compound offered for research and development purposes, strictly within laboratory settings. This oxirane derivative is characterized by its specific molecular structure featuring a central oxirane (three-membered epoxy) ring that is 2-butyl and 3,3-dimethyl substituted, and further functionalized with an ethyl carboxylate group. As a specialized synthetic intermediate, it serves as a valuable building block in medicinal chemistry research, particularly for the development of novel pharmaceutical compounds . The compound is provided with the explicit understanding that it is for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any form of human or veterinary use, nor for incorporation into commercial consumer products. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For specific storage conditions, handling procedures, and hazard information, please consult the available Safety Data Sheet (SDS). This product is available for shipping to qualified research institutions and commercial R&D facilities globally.

Properties

CAS No.

5445-36-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-5-7-8-11(9(12)13-6-2)10(3,4)14-11/h5-8H2,1-4H3

InChI Key

BYLZPWKPUCFCIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(O1)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

The most common synthetic route to ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate involves the epoxidation of α,β-unsaturated esters, particularly substituted crotonates or related alkenes bearing the butyl and methyl substituents.

  • Starting Materials : Substituted ethyl crotonate derivatives with a butyl group at the α-position and methyl groups at the β-position.
  • Oxidizing Agent : Meta-chloroperoxybenzoic acid (mCPBA) is frequently used for the epoxidation step due to its efficiency and selectivity.
  • Solvent : Dichloromethane (DCM) is the typical solvent, providing good solubility and reaction control.
  • Reaction Conditions : The reaction mixture is refluxed for approximately 4 hours, ensuring complete conversion to the epoxide.

Reaction Scheme:

$$
\text{Ethyl 2-butyl-3,3-dimethylcrotonate} + \text{mCPBA} \xrightarrow[\text{DCM}]{\text{Reflux, 4 h}} \text{this compound}
$$

  • After epoxidation, the reaction mixture is subjected to aqueous workup involving washes with saturated sodium bicarbonate, sodium carbonate, and sodium thiosulfate solutions to remove residual oxidants and by-products.
  • The crude epoxide is purified by flash column chromatography using silica gel and a hexane/ethyl acetate gradient.

This method yields the ethyl ester of the epoxide as a colorless oil, which is stable and suitable for further synthetic manipulations.

Hydrolysis and Functional Group Transformations

Following epoxidation, the ester group in this compound can undergo hydrolysis or other functional group modifications:

  • Hydrolysis : Treatment with potassium hydroxide (KOH) in ethanol at room temperature for about 1 hour hydrolyzes the ester to the corresponding carboxylic acid.
  • Acidification : Acidification with hydrochloric acid (HCl) to pH 2 precipitates the acid, which can be isolated and purified.
  • This step is useful for preparing carboxylic acid derivatives or for further synthetic applications such as amidation or esterification.

Alternative Synthetic Approaches

While the epoxidation of α,β-unsaturated esters is the primary method, other approaches have been explored in related oxirane and aziridine chemistry that may be adapted or provide insights:

  • Darzens Reaction : The Darzens condensation of aldehydes with α-halo esters can afford glycidic esters (epoxy esters) with substitution patterns similar to this compound. This method involves base-catalyzed condensation followed by intramolecular cyclization to form the epoxide ring.
  • Sharpless Asymmetric Epoxidation : For optically active or enantiomerically enriched products, the Sharpless epoxidation of allylic alcohols or related substrates can be employed. This method uses titanium-tartrate catalysts to induce chirality in the epoxide ring, which may be adapted to synthesize chiral analogs of the compound.
  • Ugi Multicomponent Reaction : Although more complex, multicomponent reactions like the Ugi reaction have been reported to synthesize epoxy-carboxylic acid derivatives, which can be esterified subsequently. This approach allows for structural diversity but is less common for this specific compound.

Comparative Data Table of Synthesis Methods

Method Starting Material Key Reagents & Conditions Yield Range (%) Notes
Epoxidation of substituted crotonate Ethyl 2-butyl-3,3-dimethylcrotonate mCPBA, DCM, reflux 4 h 70-90 Most direct and widely used method; mild conditions
Darzens Reaction Aldehyde + α-halo ester Base (e.g., NaH), solvent, room temperature 60-75 Useful for glycidic esters; may require purification
Sharpless Asymmetric Epoxidation Allylic alcohol derivatives Ti-tartrate catalyst, low temperature 50-85 For chiral epoxides; requires chiral catalysts
Ugi Multicomponent Reaction Amine, aldehyde, carboxylic acid, isocyanide Methanol, room temperature, overnight stirring 46-89 Allows structural diversity; more complex

Research Findings and Practical Considerations

  • The epoxidation method with mCPBA is favored due to its simplicity, high yield, and reproducibility. The reaction is generally clean, and the product is stable under standard laboratory conditions (boiling point ~223.4 °C, density 0.972 g/cm³).
  • The ester functionality in this compound provides synthetic versatility, allowing for further hydrolysis or derivatization to carboxylic acids or amides, expanding its utility in organic synthesis and medicinal chemistry.
  • Optical purity can be introduced via asymmetric epoxidation techniques, which is important for applications requiring enantiomerically pure compounds.
  • The compound’s epoxide ring is reactive toward nucleophiles, which is relevant in biological interaction studies and further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
This compound 5445-36-3 C₁₁H₂₀O₃ 200.27 223.4 0.972 2.287
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate 5463-81-0 C₉H₁₆O₃ 172.22 N/A N/A N/A
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate 333-60-8 C₁₀H₁₈O₃ 186.25 N/A N/A N/A
Ethyl 3-butyl-2-chlorooxirane-2-carboxylate 111055-65-3 C₉H₁₅ClO₃ 206.67 N/A N/A N/A
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate 892287-56-8 C₁₃H₁₅ClO₃ 254.71 N/A N/A N/A

Structural and Functional Differences

Substituent Effects: Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate (CAS: 5463-81-0) has a shorter ethyl chain at position 2, reducing its molecular weight (172.22 g/mol) and likely lowering lipophilicity compared to the butyl analogue . Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS: 333-60-8) replaces the butyl group with an isobutyl substituent, resulting in a branched alkyl chain that may enhance steric hindrance and alter reactivity . Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS: 892287-56-8) incorporates a chlorophenyl group, suggesting applications in halogenated compound synthesis or bioactive molecule development .

Physicochemical Properties :

  • Boiling Point : The butyl derivative (223.4°C) has a higher boiling point than smaller analogues due to increased molecular weight and van der Waals interactions .
  • Lipophilicity : The butyl group in the main compound contributes to a higher LogP (2.287) compared to ethyl or isobutyl variants, favoring lipid membrane permeability in biological systems.

Biological Activity

Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound features an oxirane ring, which contributes to its reactivity and biological properties. The general structure can be represented as follows:

CxHyO2\text{C}_x\text{H}_y\text{O}_2

Where xx and yy depend on the specific substituents attached to the oxirane ring.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.
  • Cellular Interaction : The oxirane structure allows for interactions with cellular membranes and proteins, potentially influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the substituents on the oxirane ring can significantly affect its biological activity. For instance:

  • Alkyl Chain Length : Variations in the length and branching of alkyl chains can impact lipophilicity and membrane permeability.
  • Functional Groups : The presence of different functional groups can enhance or reduce biological activity by altering binding affinity for target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeKey Findings
This compoundAntioxidantPotential scavenger of free radicals
1-PentanolImmune Response ElicitorInduces systemic resistance in plants
PyrazolonesAntimicrobialExhibits diverse antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via epoxidation of α,β-unsaturated esters. For example, methyl analogs (e.g., methyl 2,3-dimethyloxirane-2-carboxylate) are synthesized using peracid-mediated epoxidation, with yields dependent on reaction time and stoichiometry (e.g., 55% yield in 20 minutes under optimized conditions). Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of oxidizing agents .
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm oxirane ring formation (e.g., δ 1.26–1.45 ppm for methyl groups, δ 172.38 ppm for ester carbonyl) .

Q. How can researchers validate the stereochemical configuration of the oxirane ring in this compound?

  • Methodology : X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) is ideal for absolute configuration determination. For non-crystalline samples, chiral chromatography (e.g., HPLC with amylose-based columns) or NOESY NMR can infer spatial arrangements .

Q. What analytical techniques are critical for purity assessment and impurity profiling?

  • Methodology : Combine GC-MS for volatile impurities, HPLC-PDA for non-volatile byproducts, and 1H^1H-NMR integration ratios for quantitative purity. For example, monitor unreacted starting materials like α,β-unsaturated esters at δ 5.5–6.5 ppm .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-butyl and 3,3-dimethyl groups influence the compound’s reactivity in ring-opening reactions?

  • Methodology : Computational modeling (DFT or MD simulations) can predict regioselectivity in nucleophilic attacks. Experimentally, compare reaction rates with simpler analogs (e.g., ethyl 3,3-dimethyloxirane-2-carboxylate) under identical conditions (e.g., acid-catalyzed hydrolysis). Track intermediates via in-situ FTIR or 13C^{13}C-NMR .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a chiral building block?

  • Methodology : Statistical tools like ANOVA or multivariate regression can isolate variables (e.g., catalyst loading, solvent polarity). For example, conflicting enantioselectivity reports may arise from trace metal impurities in catalysts; ICP-MS analysis of reaction mixtures can identify such issues .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Design accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Incubate in buffers (pH 1–13) at 25–40°C, monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Oxirane ring-opening (e.g., hydrolysis to diols) is a key degradation pathway .

Q. What role does this compound play in the synthesis of bioactive pyranocoumarins or tricyclic terpenoids?

  • Methodology : The oxirane ring serves as a reactive handle for [2+2] cycloadditions or nucleophilic substitutions. For example, coupling with pyranocoumarin precursors (e.g., (3S)-5-hydroxy-2,2-dimethylchromen derivatives) under Mitsunobu conditions yields tricyclic analogs with potential anti-inflammatory activity. Track regiochemistry via 1H^1H-NMR coupling constants .

Data Analysis and Reporting

Q. How should researchers handle conflicting crystallographic data (e.g., SHELXL refinements vs. theoretical models)?

  • Methodology : Cross-validate using R-factor convergence criteria (e.g., Rint<5%R_{\text{int}} < 5\%) and residual density maps. For discrepancies, consider twinning or disorder; apply TWINLAW in SHELXL to test for pseudosymmetry .

Q. What statistical approaches are recommended for comparing synthetic yields across different laboratories?

  • Methodology : Use interlaboratory studies (ILS) with Z-score analysis to identify systemic biases. Normalize yields to internal standards (e.g., ethyl acetate as a GC internal standard) to reduce instrument variability .

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